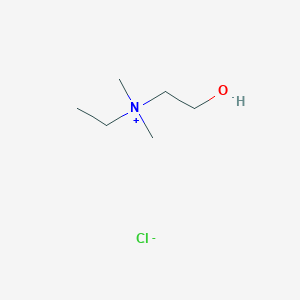
Trichlor(undecyl)silan
Übersicht
Beschreibung
Trichloro(undecyl)silane is a compound with the molecular formula C11H23Cl3Si . It is a key intermediate in the production of various silane coupling agents .
Molecular Structure Analysis
The molecular structure of Trichloro(undecyl)silane consists of a silicon atom bonded to three chlorine atoms and an undecyl group (a chain of 11 carbon atoms). The InChI representation of the molecule is InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 .
Physical And Chemical Properties Analysis
Trichloro(undecyl)silane has a molecular weight of 289.7 g/mol . It has 0 hydrogen bond donors, 0 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass is 288.063460 g/mol and its monoisotopic mass is also 288.063460 g/mol . The topological polar surface area is 0 Ų .
Wissenschaftliche Forschungsanwendungen
Herstellung von polykristallinem Silizium
Trichlorosilan wird bei der Synthese von polykristallinem Silizium verwendet, einem Material, das in der Solar- und Halbleiterindustrie eingesetzt wird . Die vorherrschende Technologie für diesen Prozess ist das Siemens-Verfahren, das die Umwandlung von technischem Silizium zu Trichlorsilan umfasst, gefolgt von Rektifikation und Wasserstoffreduktion . Die Kosten für Produktssilizium können durch die Verbesserung des Trichlorsilansyntheseprozesses und der Ausrüstung reduziert werden .
Hydrosilylierung von Allylchlorid
Trichlorosilan wird in der Hydrosilylierungsreaktion von Alkenen verwendet, einer wichtigen katalytischen Reaktion in der Siliziumindustrie . Diese Reaktion wird bei der Herstellung verschiedener Organosiliziumverbindungen eingesetzt, die als synthetische Vorstufen verwendet werden und bei der Härtung von Silikonprodukten zum Einsatz kommen .
Herstellung von Silan-Kopplungsmitteln
Trichlorosilan wird bei der Herstellung von Silan-Kopplungsmitteln verwendet, die γ-funktionalisierte Propylsilane sind . Diese Mittel bilden eine dauerhafte Bindung zwischen organischen und anorganischen Materialien und verleihen den resultierenden Verbindungen oder Materialien verschiedene Eigenschaften, wie z. B. Wasser- und/oder Hitzebeständigkeit sowie Haftfähigkeit .
Herstellung von Trichlor(3-chlorpropyl)silan
Trichlorosilan wird bei der Herstellung von Trichlor(3-chlorpropyl)silan verwendet, einem wichtigen Zwischenprodukt für den Zugang zu verschiedenen Silan-Kopplungsmitteln . Dies wird durch eine einfache nucleophile Substitutionsreaktion und Alkoholyse der Trichlorsilylgruppe erreicht .
Wirkmechanismus
Target of Action
Trichloro(undecyl)silane is a type of silane compound . Silane compounds are known to interact with various materials, including metals, glass, and certain types of plastics . They are often used in the creation of hydrophobic surfaces, as they can form a covalent bond with the hydroxyl groups present on the surface .
Mode of Action
The mode of action of Trichloro(undecyl)silane involves the formation of a covalent bond with the hydroxyl groups present on the surface of the material it is applied to . This results in the creation of a hydrophobic surface, which can repel both polar and non-polar liquids . The compound’s high reactivity makes it useful as a reagent in a number of transformations .
Biochemical Pathways
For instance, they can undergo electrophilic substitution, a process that involves the attack of an electrophile on an allyl or vinylsilane .
Result of Action
The primary result of Trichloro(undecyl)silane’s action is the creation of a hydrophobic surface. This can have various applications, such as in the fabrication of organic field effect transistors or as a catalyst in the decomposition of certain gases .
Action Environment
Environmental factors can influence the action of Trichloro(undecyl)silane. For instance, the presence of moisture can lead to hydrolysis of the compound, potentially affecting its stability and efficacy . Additionally, the compound’s effectiveness can be influenced by the specific material it is applied to, as well as the conditions under which it is stored and used .
Zukünftige Richtungen
Trichloro(undecyl)silane, as a key intermediate in the production of various silane coupling agents, has significant potential for future applications . Silane coupling agents are used in a wide range of fields including paints, coatings, adhesives, semiconductor sealants, and tires . Therefore, the study and application of Trichloro(undecyl)silane and related compounds are likely to continue to be an important area of research and development.
Eigenschaften
IUPAC Name |
trichloro(undecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMBBKAVCEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620451 | |
| Record name | Trichloro(undecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18052-07-8 | |
| Record name | Trichloro(undecyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)





